1-Cyclohexylpropan-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
54704-34-6 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(2R)-1-cyclohexylpropan-2-amine |
InChI |
InChI=1S/C9H19N/c1-8(10)7-9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1 |
InChI Key |
GIXSTBOIKJPUKD-MRVPVSSYSA-N |
SMILES |
CC(CC1CCCCC1)N |
Isomeric SMILES |
C[C@H](CC1CCCCC1)N |
Canonical SMILES |
CC(CC1CCCCC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexylpropan 2 Amine
Classical and Established Synthetic Routes to 1-Cyclohexylpropan-2-amine
The traditional synthesis of this compound relies on fundamental organic reactions that are widely documented and practiced. These methods include reductive amination of a ketone precursor, conversion from an alcohol, and nucleophilic substitution.
Reductive Amination Strategies for this compound
Reductive amination is a cornerstone in amine synthesis, providing a direct and efficient route from carbonyl compounds. This approach involves the condensation of a ketone with an amine source, followed by the reduction of the resulting imine intermediate.
The most direct synthesis of this compound is achieved through the reductive amination of its corresponding ketone, 1-Cyclohexylpropan-2-one. This process condenses the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the target primary amine. A plausible method involves using reagents such as ammonium (B1175870) acetate (B1210297) in combination with a reducing agent like sodium cyanoborohydride. vulcanchem.com This reaction offers a streamlined pathway to the final product. smolecule.com
Table 1: Reductive Amination of 1-Cyclohexylpropan-2-one
| Precursor | Reagents | Intermediate | Product |
| 1-Cyclohexylpropan-2-one | 1. Ammonia (or source like Ammonium Acetate)2. Reducing Agent (e.g., Sodium Cyanoborohydride) | 1-Cyclohexylpropan-2-imine | This compound |
Catalytic hydrogenation represents a powerful and widely used reduction method in organic synthesis. masterorganicchemistry.com In the context of producing this compound, this technique is applied to the reduction of the imine formed from 1-Cyclohexylpropan-2-one and ammonia. The reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst. masterorganicchemistry.com Catalysts such as Palladium on carbon (Pd/C) or Platinum (Pt) are commonly employed. masterorganicchemistry.com This method is often favored in industrial settings for its efficiency and the use of heterogeneous catalysts that can be easily recovered and reused. lookchem.com The reaction proceeds via syn-addition of hydrogen atoms to the C=N double bond. masterorganicchemistry.com
Synthesis from 1-Cyclohexylpropan-2-one Precursors
Transformation from Related Alcohol Precursors (e.g., 1-Cyclohexylpropan-2-ol to this compound)
An alternative synthetic route begins with the alcohol precursor, 1-Cyclohexylpropan-2-ol. This secondary alcohol can be converted to the desired amine. One common laboratory method involves the use of a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), to displace the hydroxyl group, although this is less common than other methods. A more typical two-step approach would first involve converting the alcohol into a better leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with an amine source.
Table 2: Conversion of Alcohol to Amine
| Precursor | Potential Reagents | Product |
| 1-Cyclohexylpropan-2-ol | 1. Tosyl chloride, pyridine2. Ammonia | This compound |
| 1-Cyclohexylpropan-2-ol | 1. Thionyl chloride (SOCl2)2. Ammonia | This compound |
Nucleophilic Substitution Reactions for Amine Formation
The synthesis of this compound can also be achieved via nucleophilic substitution, a fundamental reaction class in organic chemistry. smolecule.com This strategy typically involves reacting a haloalkane derivative, such as 1-cyclohexyl-2-chloropropane or 1-cyclohexyl-2-bromopropane, with ammonia. chemguide.co.uk The reaction is generally heated in a sealed tube with a concentrated solution of ammonia in a solvent like ethanol. chemguide.co.uk
The mechanism can proceed through either an SN1 or SN2 pathway, depending on the substrate and reaction conditions. chemguide.co.uk A significant challenge with this method is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with the remaining haloalkane to form secondary and tertiary amines, leading to a mixture of products. libretexts.org Using a large excess of ammonia can favor the formation of the primary amine. chemguide.co.uk
Emerging and Advanced Synthetic Approaches to this compound
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. For the synthesis of this compound, advanced approaches focus on improving yield and stereochemical control while minimizing side reactions.
One such advanced method is the Gabriel synthesis. This procedure avoids the over-alkylation problem seen in simple nucleophilic substitution with ammonia. A potential pathway would involve reacting a suitable precursor like (±)-N-(2-cyclohexyl-1-methylethyl)-2-phthalimidoacetamide with hydrazine (B178648) hydrate (B1144303). prepchem.com This reaction cleaves the phthalimide (B116566) group to release the desired primary amine. prepchem.com
Another area of advanced synthesis involves the use of organometallic reagents to create C-N bonds with high selectivity. vulcanchem.com Furthermore, the development of stereoselective methods, potentially adapting techniques like osmium-mediated aminohydroxylation, could allow for the synthesis of specific stereoisomers of this compound, which is crucial for applications where chirality is important. vulcanchem.com
Multi-component Reaction Strategies for Amine Construction
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single vessel to form a product that incorporates substantial portions of each reactant. umich.edu This approach is highly valued for its efficiency and reduction of intermediate isolation steps. The synthesis of amines via the reductive amination of a ketone is a process well-suited to an MCR strategy. organic-chemistry.org
A classic and relevant example is the Leuckart reaction, which converts ketones or aldehydes into amines using ammonium formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. wikipedia.org This one-pot procedure qualifies as a multi-component reaction, combining the ketone, an ammonia source, and a hydride source in a single operation. wikipedia.orgwikipedia.org
In the context of this compound synthesis, the starting ketone is 1-cyclohexylpropan-2-one (also known as cyclohexylacetone). wikipedia.orgnih.gov The reaction proceeds through the in-situ formation of an iminium ion intermediate from the ketone and ammonia (derived from the ammonium formate). wikipedia.org This intermediate is then reduced by the formate ion, which acts as a hydride donor, to yield the final primary amine. wikipedia.org The Leuckart reaction typically requires high temperatures, often between 120°C and 165°C, to proceed effectively. wikipedia.org While using ammonium formate generally provides better yields, formamide can also be used, sometimes with catalysts like ammonium sulfate (B86663) or magnesium chloride to improve outcomes. wikipedia.org
| Component Role | Reactant | Typical Conditions | Reference |
|---|---|---|---|
| Carbonyl Substrate | 1-Cyclohexylpropan-2-one | Reaction temperature: 120-165°C | wikipedia.org |
| Nitrogen Source & Reducing Agent | Ammonium formate or Formamide |
Cascade Reaction Sequences in this compound Synthesis
Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive transformations in which the subsequent reaction occurs as a result of the functionality formed in the previous step, all within a single synthetic operation without isolating intermediates. acs.org This methodology offers significant advantages in terms of atom and step economy, making it a powerful tool in modern organic synthesis.
A documented cascade approach for the synthesis of this compound involves the direct hydrogenation of a nitroalkene precursor. Specifically, 2-nitropropenylcyclohexane can be converted to this compound in a high-yielding, one-pot process. tu-dortmund.de This transformation represents a cascade where the reduction of the nitro group to an amine and the saturation of the carbon-carbon double bond occur in a concerted sequence under catalytic hydrogenation conditions. tu-dortmund.de
Research findings have demonstrated that this reaction proceeds efficiently, providing the target amine in a 90% yield. tu-dortmund.de The process utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, showcasing a practical and effective route to the desired product. tu-dortmund.de
| Starting Material | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Nitropropenylcyclohexane | Palladium on Carbon (10 wt%) | Ethanol | 50 bar H₂, 100°C | 90% | tu-dortmund.de |
Furthermore, advanced biocatalytic cascades have emerged as a powerful strategy for amine synthesis. researchgate.net These systems can combine the activity of multiple enzymes, such as ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms), in one pot to produce chiral amines with high stereoselectivity from precursors like α,β-unsaturated ketones. nih.govresearchgate.net Such a strategy could theoretically be adapted for the asymmetric synthesis of specific stereoisomers of this compound, starting from a suitable unsaturated precursor. nih.gov
Compound Index
| Compound Name |
|---|
| This compound |
| 1-Cyclohexylpropan-2-one (Cyclohexylacetone) |
| 2-Nitropropenylcyclohexane |
| Ammonia |
| Ammonium formate |
| Ammonium sulfate |
| Formamide |
| Hydrogen |
| Magnesium chloride |
| Palladium on Carbon (Pd/C) |
Stereochemical Aspects and Asymmetric Synthesis of 1 Cyclohexylpropan 2 Amine
Enantiomeric Forms of 1-Cyclohexylpropan-2-amine: (R)- and (S)-Configurations
This compound, with the chemical formula C9H19N, possesses a chiral center at the second carbon atom of the propane (B168953) chain. nih.gov This chirality gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)-1-cyclohexylpropan-2-amine and (S)-1-cyclohexylpropan-2-amine based on the Cahn-Ingold-Prelog priority rules. nih.govncats.io The spatial arrangement of the substituents around the chiral carbon dictates the molecule's three-dimensional structure and its interaction with other chiral molecules. slideshare.net The racemic mixture contains equal amounts of both the (R)- and (S)-enantiomers. ncats.io
The distinct stereoisomers are recognized and cataloged in chemical databases, highlighting their importance in scientific research. nih.gov The specific rotation of plane-polarized light, a key characteristic of chiral molecules, differs for each enantiomer, being equal in magnitude but opposite in direction.
Strategies for Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure amines is a pivotal goal in organic chemistry. dicp.ac.cn For this compound, this is typically achieved through asymmetric synthesis, a process that favors the formation of one enantiomer over the other. ub.edu Key strategies include the use of chiral catalysts and biocatalytic methods.
Chiral Catalyst Applications in this compound Synthesis
Chiral catalysts are instrumental in asymmetric synthesis, creating a chiral environment that directs the reaction towards a specific stereochemical outcome. wikipedia.org
Asymmetric hydrogenation is a powerful technique for producing chiral amines from prochiral precursors like imines or ketones. nih.gov This method involves the use of transition metal complexes with chiral ligands. dicp.ac.cn For the synthesis of this compound, this would typically involve the asymmetric hydrogenation of 1-cyclohexylpropan-2-one or a corresponding imine.
Ruthenium, rhodium, and iridium-based catalysts, often in combination with chiral phosphine (B1218219) ligands or diamine ligands, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various ketones and imines. ajchem-b.commdpi.com For instance, palladium complexes with chiral bisphosphine ligands have shown high effectiveness in the asymmetric hydrogenation of activated imines, achieving excellent enantioselectivities. dicp.ac.cn The choice of metal, ligand, and reaction conditions is crucial for optimizing both the yield and the enantiomeric excess (e.e.) of the desired amine. mdpi.com
Table 1: Examples of Chiral Catalysts in Asymmetric Hydrogenation
| Catalyst Type | Metal | Typical Ligand | Substrate Type | Reference |
|---|---|---|---|---|
| Homogeneous Catalyst | Ruthenium (Ru) | Chiral N-sulfonylated 1,2-diamines | Ketones, Imines | ajchem-b.com |
| Homogeneous Catalyst | Rhodium (Rh) | Chiral diphosphines | β-substituted α-(acylamino) acrylates | ajchem-b.com |
| Homogeneous Catalyst | Iridium (Ir) | Chiral spiro ligands | α-amino ketones | ajchem-b.com |
| Homogeneous Catalyst | Palladium (Pd) | Chiral bisphosphines (e.g., SegPhos) | N-diphenylphosphinyl ketimines | dicp.ac.cn |
Chiral Lewis Acid-Catalyzed Asymmetric Reactions
Chiral Lewis acids are another class of catalysts that can facilitate enantioselective synthesis. wikipedia.org They function by coordinating to the substrate, thereby activating it and creating a chiral environment for the subsequent reaction. iupac.org The metal center, often a transition metal or a main group element like boron or aluminum, is made chiral by its coordination to a chiral ligand. wikipedia.org
In the context of synthesizing this compound, a chiral Lewis acid could be employed to catalyze the asymmetric reduction of 1-cyclohexylpropan-2-one or to control the stereochemistry of a C-C bond-forming reaction that establishes the chiral center. nih.govnih.gov For example, chiral (acyloxy) borane (B79455) (CAB) complexes are effective in catalyzing asymmetric Diels-Alder reactions, and similar principles can be applied to other transformations. wikipedia.org The development of cooperative catalysis, where a chiral Lewis acid works in concert with another catalyst, has also emerged as a powerful strategy for the synthesis of complex chiral amines. nih.govnih.gov
Biocatalytic Approaches for Chiral this compound
Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. ub.edu This approach is increasingly favored for its environmental benefits. researchgate.net
Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. researchgate.net This method offers a direct and highly enantioselective route to chiral amines like this compound from the corresponding ketone, 1-cyclohexylpropan-2-one. researchgate.netnih.gov
The process involves selecting or engineering a transaminase with high activity and stereoselectivity for the specific substrate. nih.gov By using either an (R)-selective or (S)-selective transaminase, it is possible to synthesize the desired enantiomer of this compound with very high enantiomeric excess. researchgate.net The development of robust transaminases through directed evolution has expanded the applicability of this method to a wide range of ketones, making it a viable option for industrial-scale synthesis of chiral amines. researchgate.netnih.gov
Table 2: Comparison of Synthesis Strategies
| Strategy | Catalyst/Enzyme | Key Features | Advantages |
|---|---|---|---|
| Asymmetric Hydrogenation | Transition metal complexes with chiral ligands | High efficiency, broad substrate scope | High turnover numbers, well-established methods |
| Chiral Lewis Acid Catalysis | Metal complexes with chiral ligands | Activation of substrates, creation of chiral pocket | Can be used for various reaction types, potential for cooperative catalysis |
| Biocatalysis (Transamination) | Amine Transaminases (ATAs) | High enantioselectivity, mild reaction conditions | Environmentally friendly, high specificity |
Chemoenzymatic Cascade Processes for Enantiopure Amine Synthesis
A common chemoenzymatic strategy involves the initial conversion of a starting material to a ketone, followed by an enzymatic-catalyzed asymmetric amination. For instance, a one-pot synthesis of chiral amines from alkynes has been developed using a gold catalyst to hydrate (B1144303) the alkyne to a ketone, which is then converted to the desired chiral amine by a transaminase enzyme. kaust.edu.sa This method has demonstrated high yields and excellent enantiomeric excess for a variety of substrates. kaust.edu.sa
Similarly, cascade processes combining a monoamine oxidase (MAO-N) for oxidation with a metal-catalyzed reaction and subsequent biocatalytic deracemization have been used to synthesize enantioenriched allylic amine derivatives. nih.gov Engineered amine dehydrogenases (AmDHs) have also been employed in tandem with other enzymes, such as alcohol dehydrogenases, for the asymmetric synthesis of chiral amines from racemic alcohols. mdpi.com Another approach utilizes a two-enzyme cascade with AmDH and alanine (B10760859) dehydrogenase (AlaDH) for the kinetic resolution of racemic amines, achieving high enantiomeric excess. mdpi.com The integration of these biocatalytic steps with chemical reactions showcases the versatility of chemoenzymatic cascades in accessing enantiomerically pure amines. rsc.orgresearchgate.net
Table 1: Examples of Chemoenzymatic Cascade Reactions for Chiral Amine Synthesis
| Starting Material | Catalysts/Enzymes | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Alkynes | Gold catalyst, Transaminase (ATA) | Chiral amines | Up to 99% | >99% | kaust.edu.sa |
| Tetrahydroisoquinolines | Monoamine oxidase (MAO-N), Metal catalyst, Imine reductase (IRED) | C(1)-allylated tetrahydroisoquinolines | High | Good to high | nih.gov |
| Racemic secondary alcohols | Amine dehydrogenase (AmDH), Alcohol dehydrogenase | Chiral amines | - | - | mdpi.com |
| Racemic amines | Amine dehydrogenase (AmDH), Alanine dehydrogenase (AlaDH) | Enantiopure (S)-amines | - | >99% | mdpi.com |
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in asymmetric synthesis. researchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.
A prominent example is the use of tert-butanesulfinamide, developed by the Ellman lab, which has become a widely used chiral reagent for the asymmetric synthesis of a vast array of amines. yale.edu This auxiliary can be condensed with ketones or aldehydes to form N-sulfinyl imines, which then undergo diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group yields the chiral amine with high enantiopurity. yale.edubioorganica.com.ua
Oxazolidinones, particularly those developed by Evans, are another class of highly effective chiral auxiliaries. researchgate.netumich.edu These are typically used in asymmetric aldol (B89426) reactions, alkylations, and other transformations to create stereogenic centers with high diastereoselectivity. researchgate.net The predictable stereochemical outcome is often a result of the rigid, chelated transition states formed during the reaction. umich.edu The choice of solvent and reagents can sometimes be used to control the formation of different diastereomers from the same chiral auxiliary. researchgate.net
Table 2: Common Chiral Auxiliaries in Asymmetric Amine Synthesis
| Chiral Auxiliary | Type of Reaction | Key Features | Reference |
| tert-Butanesulfinamide | Nucleophilic addition to N-sulfinyl imines | Versatile, high enantioselectivity, widely used in industry and academia. | yale.edubioorganica.com.ua |
| Evans Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, predictable stereochemical outcomes. | researchgate.netumich.edu |
| Camphor-derived auxiliaries | Alkylations, Diels-Alder reactions | Can produce different diastereomers by changing the solvent. | researchgate.net |
Diastereoselective Synthesis in the Context of this compound and its Analogues
Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. This is particularly relevant for complex molecules like analogues of this compound, where the relative configuration of different stereocenters is critical.
One approach to diastereoselective synthesis is the use of substrate control, where the existing chirality in the starting material influences the stereochemical outcome of subsequent reactions. For example, in the synthesis of octahydropyrazinopyridoindole analogues, excellent diastereoselectivity was achieved using a chiral amine derived from L-tryptophan. acs.org
Catalytic methods are also powerful tools for diastereoselective synthesis. For instance, palladium-catalyzed hydroalkylation of dienes has been used for the enantio- and diastereoselective synthesis of homoallylic α-trifluoromethyl amines, achieving high diastereomeric ratios. chemrxiv.org Similarly, [3 + 2] cycloaddition reactions between tertiary amine N-oxides and substituted alkenes have been developed to produce 7-azanorbornanes with high diastereoselectivity, which can be rationalized by steric considerations in the transition state. acs.org
The synthesis of aminocyclitols, which are analogues of cyclic amines, has been achieved through diastereoselective strategies like oxidative allene (B1206475) amination. nih.gov This method provides rapid access to densely functionalized amine-containing stereotriads. Furthermore, the diastereoselective construction of carbon-heteroatom quaternary stereogenic centers has been demonstrated in the synthesis of analogues of bioactive compounds, such as α-fluoro-, β-, or γ-amino alcohol derivatives of alkylphosphonates. frontiersin.org In these cases, the stereochemical outcome is often influenced by the reaction conditions and the nature of the reagents used. frontiersin.org
Table 3: Examples of Diastereoselective Synthesis of Amine Analogues
| Reaction Type | Substrate/Catalyst | Product | Diastereomeric Ratio (d.r.) | Reference |
| N-Alkylation Cascade | Chiral amine from L-tryptophan | Octahydropyrazinopyridoindole analogues | 89/11 | acs.org |
| Hydroalkylation of Dienes | Pd–DTBM-SEGPHOS catalyst | α-Trifluoromethyl homoallylic amines | 10:1 | chemrxiv.org |
| [3 + 2] Cycloaddition | Tertiary amine N-oxides and alkenes | 7-Azanorbornanes | >20:1 | acs.org |
| Oxidative Allene Amination | Allene substrates | Aminocyclitol core of Jogyamycin | - | nih.gov |
| Epoxide Opening | Fluorinated epoxy alkylphosphonates | β-Amino-γ-hydroxy alkylphosphonates | - | frontiersin.org |
Reaction Mechanisms and Chemical Transformations Involving 1 Cyclohexylpropan 2 Amine
Mechanistic Elucidation of 1-Cyclohexylpropan-2-amine Formation Reactions
The synthesis of this compound can be achieved through several strategic pathways, most notably reductive amination and nucleophilic substitution. Each method involves distinct mechanistic steps and intermediates.
Detailed Reductive Amination Mechanisms and Intermediates
Reductive amination is a versatile and widely employed method for synthesizing amines from carbonyl compounds. scienceinfo.com In the context of this compound, the synthesis commences with a carbonyl compound, such as 1-cyclohexylpropan-2-one, and an amine source, typically ammonia (B1221849) or its equivalent. chemistrysteps.com The reaction is generally performed under mildly acidic conditions and in the presence of a suitable reducing agent. organicchemistrytutor.comwikipedia.org
The mechanism proceeds in two main stages:
Imine Formation: The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of 1-cyclohexylpropan-2-one. scienceinfo.com This addition forms a tetrahedral intermediate known as a hemiaminal. wikipedia.org Under slightly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule leads to the formation of a protonated imine, or an iminium ion. scienceinfo.comorganicchemistrytutor.com Deprotonation of the iminium ion yields the neutral imine intermediate.
Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine product. masterorganicchemistry.com This reduction is typically accomplished using a selective reducing agent like sodium cyanoborohydride (NaBH3CN). scienceinfo.comchemistrysteps.com NaBH3CN is particularly effective because it is mild enough not to reduce the initial ketone but is capable of reducing the intermediate iminium ion. scienceinfo.commasterorganicchemistry.com Other reducing agents such as sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation can also be employed. wikipedia.orgtu-dortmund.de
Table 1: Key Intermediates in the Reductive Amination of 1-Cyclohexylpropan-2-one
| Intermediate | Structure | Role in Mechanism |
| Hemiaminal | A molecule containing both a hydroxyl group and an amino group attached to the same carbon. | Initial adduct from the nucleophilic attack of ammonia on the ketone. |
| Iminium Ion | A positively charged species with a carbon-nitrogen double bond. | Key electrophilic intermediate that undergoes reduction. |
| Imine | A neutral compound containing a carbon-nitrogen double bond. | The direct precursor to the final amine product upon reduction. |
Nucleophilic Substitution Pathways Leading to this compound
An alternative synthetic route to this compound involves nucleophilic substitution reactions. smolecule.com In this approach, a suitable alkyl halide, such as 1-cyclohexyl-2-chloropropane, is treated with a nitrogen nucleophile like ammonia.
The mechanism is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bearing the halogen. This concerted step results in the displacement of the halide leaving group and the formation of a primary ammonium (B1175870) salt. A second equivalent of the amine base then deprotonates the ammonium salt to yield the neutral primary amine, this compound. youtube.com
It is crucial to use an excess of the amine nucleophile to minimize the potential for over-alkylation, where the newly formed primary amine acts as a nucleophile itself and reacts with the remaining alkyl halide to form secondary and tertiary amines. masterorganicchemistry.comyoutube.com
Reactivity Profiles of this compound as a Nucleophilic Reagent
The primary amine functionality in this compound confers significant nucleophilic character, enabling it to react with a variety of electrophilic species. smolecule.com
Reactions with Carbonyl Compounds (Ketones and Aldehydes)
Similar to its formation via reductive amination, this compound can react with other ketones and aldehydes to form new imines, also known as Schiff bases. vulcanchem.comyoutube.com The mechanism mirrors the first stage of reductive amination: the nucleophilic amine attacks the carbonyl carbon, leading to a hemiaminal intermediate, which then dehydrates to form the imine. youtube.com These reactions are typically catalyzed by a weak acid. youtube.com The formation of an imine is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. youtube.com
Alkylation Reactions of the Amine Functionality
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile for alkylation reactions. masterorganicchemistry.com It can react with alkyl halides in nucleophilic substitution reactions to form secondary, tertiary, and even quaternary ammonium salts. youtube.com For instance, reaction with an alkyl halide like methyl iodide would lead to the formation of N-methyl-1-cyclohexylpropan-2-amine. The primary amine is generally more nucleophilic than ammonia, meaning these subsequent alkylations can occur readily. masterorganicchemistry.com To control the extent of alkylation, the reaction conditions and stoichiometry of the reactants must be carefully managed. princeton.edu
Proposed Mechanisms for Derivatives Synthesis from this compound
The nucleophilic nature of this compound makes it a valuable starting material for the synthesis of various derivatives.
One common transformation is acylation , where the amine reacts with acylating agents such as acyl chlorides or anhydrides. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation of the nitrogen results in the formation of a stable amide. For example, reaction with acetyl chloride would yield N-(1-cyclohexylpropan-2-yl)acetamide. vulcanchem.com
Another important derivative synthesis involves reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. The nucleophilic amine adds across the C=N double bond of the isocyanate or the C=S double bond of the isothiocyanate.
Furthermore, this compound can participate in more complex, multi-component reactions. For instance, in the Mannich reaction , it can react with formaldehyde (B43269) and a compound containing an active hydrogen (like a ketone) to form a β-amino carbonyl compound, known as a Mannich base. vulcanchem.com
Cycloaddition Reaction Mechanisms Involving Cyclohexylamine (B46788) Derivatives
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of cyclohexylamine derivatives, these reactions offer pathways to complex, nitrogen-containing polycyclic structures. While specific studies focusing solely on this compound in cycloaddition reactions are not prevalent in the reviewed literature, the reactivity of analogous cyclohexylamine derivatives, particularly in photocatalyzed [4+2] cycloadditions, provides a strong basis for understanding potential reaction mechanisms.
One of the most relevant and modern approaches involves the visible-light-enabled [4+2] cycloaddition of benzocyclobutylamine derivatives with α-substituted vinylketones. nih.govrsc.org This reaction is significant as it allows for the stereoselective synthesis of highly functionalized cyclohexylamine derivatives. nih.govrsc.org The mechanism of this photocatalyzed reaction is proposed to proceed through a series of radical intermediates.
The proposed reaction pathway begins with the photoexcitation of a suitable photocatalyst, such as an iridium complex, by visible light. bohrium.com The excited photocatalyst then engages in a single-electron transfer (SET) with the benzocyclobutylamine derivative, leading to the formation of an amino radical cation. bohrium.com This radical cation undergoes a ring-opening process to form a benzyl (B1604629) radical iminium ion intermediate. nih.gov This intermediate is a key reactive species in the cycloaddition cascade.
The subsequent step involves the addition of this radical iminium ion to an α-substituted vinylketone. nih.gov This addition forms a new alkyl radical intermediate, which then undergoes an intramolecular ring-closing step. bohrium.com In this step, the alkyl radical adds to the iminium ion, forming a new carbon-carbon bond and constructing the cyclohexylamine core. nih.govbohrium.com The catalytic cycle is completed by the reduction of the resulting amino radical cation by the reduced form of the photocatalyst, which regenerates the ground-state photocatalyst and yields the final functionalized cyclohexylamine product. bohrium.com This process is characterized by its high atom economy, good functional group compatibility, and mild reaction conditions. nih.govrsc.org
The diastereoselectivity of these reactions is often excellent, a feature that can be influenced by the use of chiral catalysts. nih.gov For instance, the incorporation of a chiral phosphoric acid can create a chiral environment, leading to moderate to good enantioselectivity in the final products. nih.gov
While the aforementioned [4+2] cycloaddition involves a more complex derivative, it is plausible that a simple primary amine like this compound could participate in analogous cycloaddition reactions. For instance, primary amines can be involved in hetero-Diels-Alder reactions, acting as part of the diene or as the dienophile, to form heterocyclic rings. chim.it Furthermore, primary amines can be precursors to azomethine ylides for [3+2] dipolar cycloadditions, which are efficient methods for synthesizing pyrrolidine (B122466) rings. nih.govmdpi.com In a potential [3+2] cycloaddition scenario, this compound could first be converted to an imine, which can then be deprotonated to form an azomethine ylide for reaction with a suitable dipolarophile. nih.gov
The following table summarizes representative findings from the photocatalyzed [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, which serves as a model for the potential reactivity of cyclohexylamine derivatives.
| Entry | Benzocyclobutylamine Substrate | α-Substituted Vinylketone Substrate | Product | Yield (%) nih.gov | Diastereomeric Ratio (dr) nih.gov |
| 1 | N-Cyclobutyl aniline (B41778) | α-Benzyl-substituted vinylketone | Benzocyclohexylamine derivative | 75 | >20:1 |
| 2 | N-Cyclobutyl aniline without methoxy (B1213986) group | α-Benzyl-substituted vinylketone | Benzocyclohexylamine derivative | 60 | 13:1 |
| 3 | N-Cyclobutyl aniline with benzyloxy group | α-Benzyl-substituted vinylketone | Benzocyclohexylamine derivative | 31 | >20:1 |
| 4 | N-Cyclobutyl aniline with dimethoxy groups | α-Benzyl-substituted vinylketone | Benzocyclohexylamine derivative | 55 | >20:1 |
| 5 | N-Cyclobutyl aniline | α-Thienyl-substituted vinylketone | Benzocyclohexylamine derivative | 66 | >20:1 |
Theoretical and Computational Investigations of 1 Cyclohexylpropan 2 Amine
Quantum Chemical Studies of 1-Cyclohexylpropan-2-amine
Quantum chemical methods are instrumental in elucidating the electronic and structural properties of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. ictp.it DFT calculations can determine various properties of this compound, such as its electronic and structural characteristics. These calculations are foundational for predicting the molecule's reactivity and have been applied to similar compounds to model reaction pathways and analyze molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict nucleophilic and electrophilic sites.
For related molecules, DFT studies have been employed to analyze electronic properties. For instance, in zinc-porphyrin derivatives, DFT calculations have shown that the inclusion of a zinc atom can influence the electronic properties, particularly the LUMO orbitals. researchgate.net
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H19N | nih.gov |
| Molecular Weight | 141.25 g/mol | nih.gov |
| XLogP3 | 2.6 | nih.gov |
| Topological Polar Surface Area | 26.02 Ų | chemscene.com |
| Hydrogen Bond Donor Count | 1 | chemscene.com |
| Hydrogen Bond Acceptor Count | 1 | chemscene.com |
| Rotatable Bond Count | 1 | chemscene.com |
Ab Initio Methods in Molecular Orbital Analysis
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical data, provide a detailed analysis of molecular orbitals. These methods have been used in the computational analysis of related molecules to understand their electronic structure. For instance, in the study of similar cyclohexyl derivatives, ab initio calculations can complement DFT studies to provide a comprehensive picture of the molecule's electronic behavior.
Molecular Modeling and Conformational Analysis of this compound
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and its influence on the molecule's properties. The compound's structure includes a flexible cyclohexyl group attached to a propanol (B110389) backbone.
In related cyclohexyl-pyrrolidine systems, X-ray diffraction studies have revealed that the cyclohexyl group typically adopts a chair conformation. smolecule.com The conformational flexibility of such molecules is a key determinant of their interaction with biological targets. fiveable.me For this compound, which is a chiral compound, understanding the different conformations of its enantiomers, (R)- and (S)-1-cyclohexylpropan-2-amine, is crucial. nih.govwikipedia.org
Computational Prediction of Reaction Pathways and Selectivity in this compound Synthesis
Computational methods are increasingly used to predict the most likely pathways and selectivity in chemical syntheses. For the synthesis of amines, including those with a cyclohexyl moiety, computational modeling can help in designing efficient synthetic routes. scholaris.ca
One common synthetic route to produce similar compounds is through the reductive amination of a ketone. wikipedia.org Computational tools can model the transition states and intermediates of such reactions to predict the stereoselectivity of the final product. Another approach involves the catalytic hydrogenation of a related compound, where computational studies can aid in selecting the appropriate catalyst and reaction conditions. wikipedia.org Predictive modeling can also be used to assess the properties of chemicals during the early stages of process design. chalmers.se
Theoretical Studies of Intermolecular Interactions Involving this compound
The study of intermolecular interactions is critical for understanding how this compound interacts with other molecules, which is fundamental to its biological activity and its use in various applications.
Host-Guest Interactions in Chemical Systems
Host-guest chemistry, a central part of supramolecular chemistry, investigates the non-covalent interactions between a host molecule with a cavity and a complementary guest molecule. fiveable.memdpi.com These interactions are key to applications in areas such as drug delivery and catalysis. fiveable.me
Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity, are common host molecules. fiveable.me Theoretical studies have explored the host-guest dynamics between β-cyclodextrin and various alkyl amines. pku.edu.cn These studies show that the nature of the interaction can be manipulated by changing the conditions, which in turn affects the properties of the resulting supramolecular assembly. pku.edu.cn
In the context of this compound, its (R)-enantiomer has been considered as a guest molecule in theoretical analyses of electronic properties in zinc-porphyrin host systems. researchgate.net Such studies are important for understanding how the chirality and structure of the guest molecule influence the properties of the host-guest complex. researchgate.net The formation of these complexes is driven by non-covalent interactions, and their stability can be studied using various computational and experimental techniques. mdpi.com
Advanced Spectroscopic and Analytical Methodologies for 1 Cyclohexylpropan 2 Amine Research
Chromatographic Techniques for Analysis of 1-Cyclohexylpropan-2-amine and its Enantiomers
Chromatography is an indispensable tool for the separation and analysis of this compound and its various forms. Both gas and liquid chromatography offer distinct advantages for purity assessment and the resolution of enantiomers.
Gas Chromatography (GC) Applications in Purity and Isomer Analysis
Gas chromatography (GC) is a powerful technique for assessing the purity of this compound and separating its isomers. google.com The method's high resolution and sensitivity make it ideal for detecting and quantifying trace impurities. In a typical GC analysis, a sample of this compound is vaporized and passed through a column. The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the mobile gas phase.
For instance, a study on the racemization of optically active amines utilized GC to analyze the reaction output. The conditions employed were a 30 m RTX-5 amine column (0.32 mm internal diameter, 1.5 μm film thickness) with a temperature program starting at 80°C. google.com This setup allowed for the successful separation and quantification of the (R)- and (S)-enantiomers, demonstrating the utility of GC in monitoring stereochemical transformations.
The Kovats retention index, an experimental property, is also determined using GC. For this compound, the semi-standard non-polar retention index is 1102, while the standard polar index is 1366, as reported by the NIST Mass Spectrometry Data Center. nih.gov
Liquid Chromatography (LC) for Separation and Quantification
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile method for the separation and quantification of this compound and its enantiomers. Chiral chromatography, a specialized form of HPLC, is particularly effective for resolving racemic mixtures. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.commdpi.com
The separation of enantiomeric amines can also be accomplished through ion-pair chromatography with a chiral counter-ion. nih.gov This technique involves the formation of diastereomeric ion pairs that can be separated on a standard stationary phase. For example, chiral selectors like (+)-10-camphorsulfonate have been successfully used to resolve enantiomers of related amine compounds. nih.gov The choice of mobile phase, often a mixture of organic solvents like acetonitrile (B52724) and water with an acidic modifier, is critical for achieving optimal separation. sielc.com For applications compatible with mass spectrometry, volatile acids like formic acid are used instead of phosphoric acid. sielc.com
The effectiveness of LC methods is often evaluated by parameters such as the resolution (Rs) between enantiomeric peaks. A resolution value greater than 2.5 indicates excellent separation. nih.gov Quantification is typically achieved using a UV detector, and the method's accuracy is confirmed by recovery studies. nih.gov
Spectroscopic Characterization in Academic Research
Spectroscopic techniques are fundamental to the structural characterization of this compound at the molecular level, providing detailed insights into its atomic connectivity, molecular weight, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule. mdpi.com
In the ¹H NMR spectrum of a related compound, 3-Amino-1-cyclohexylpropan-1-ol, the cyclohexyl protons typically appear as complex multiplets in the aliphatic region (around 1-2 ppm). The protons on the propyl chain exhibit characteristic chemical shifts and coupling patterns that reveal their connectivity.
The ¹³C NMR spectrum offers complementary information about the carbon skeleton. For this compound, distinct signals would be expected for the carbons of the cyclohexyl ring, the propyl chain, and the methyl group. The chemical shifts of these carbons are influenced by their local electronic environment. For example, carbons bonded to the nitrogen atom will have characteristic chemical shifts.
| ¹H NMR Chemical Shift Ranges for Related Amine Structures |
| Proton Type |
| Cyclohexyl Protons |
| CH₂NH₂ |
| Data derived from studies on similar amine compounds. |
| ¹³C NMR Chemical Shift Ranges for Related Amine Structures |
| Carbon Type |
| Cyclohexyl Carbons |
| Amine-bearing Carbon |
| Data derived from studies on similar amine compounds. |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The compound has a computed molecular weight of 141.25 g/mol . nih.gov
In techniques like electrospray ionization (ESI), the molecule is typically protonated, forming a molecular ion [M+H]⁺. For this compound, this would correspond to a mass-to-charge ratio (m/z) of approximately 142. The fragmentation of this molecular ion provides a unique fingerprint. Common fragmentation pathways for similar amine compounds include the loss of the amino group and various carbon-carbon bond cleavages within the cyclohexyl ring and propyl chain.
GC-MS, which couples gas chromatography with mass spectrometry, is also a valuable tool for analyzing this compound. nih.gov The GC separates the compound from any impurities, and the MS provides mass spectral data for identification. Analysis of related ketones, such as 1-cyclohexylpropan-2-one, has shown that fragmentation can occur via mechanisms like the McLafferty rearrangement. chegg.comchegg.com
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules like this compound. nih.gov This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.
The absolute configuration is assigned by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., R or S). nih.gov A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. encyclopedia.pub
The application of the exciton (B1674681) chirality method (ECM) to interpret ECD spectra is a well-established approach for assigning the absolute configuration of chiral compounds. nih.gov This method is applicable to molecules containing at least two chromophores. nih.gov While this compound itself lacks strong chromophores, derivatization to introduce chromophoric groups can enable the use of the exciton chirality method. encyclopedia.pub The sign of the observed exciton couplet in the ECD spectrum is directly related to the spatial orientation of the chromophores, and thus to the absolute configuration of the molecule. nih.gov
Other Advanced Analytical Techniques in Synthetic Research
In the synthesis of this compound and its analogs, a variety of advanced analytical techniques are crucial for confirming the structures of intermediates and final products, assessing purity, and analyzing complex mixtures. These methods provide detailed molecular-level information that is often unattainable with more routine analyses.
Chiral Separation Techniques Coupled with Mass Spectrometry
Due to the chiral nature of this compound, which exists as (R) and (S) enantiomers, techniques that can separate and quantify these stereoisomers are essential. wikipedia.org The biological activity of such chiral compounds can differ significantly between enantiomers.
Chiral chromatography, particularly gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), is a powerful tool for the enantioselective analysis of amphetamine-like substances. researchgate.net To achieve separation, chiral derivatizing agents (CDAs) are often employed. For instance, N-trifluoroacetyl-l-prolyl chloride (TPC) is a widely used CDA that reacts with primary and secondary amines to form diastereomers, which can then be separated on a non-chiral chromatographic column. researchgate.net
Another approach involves the use of chiral stationary phases (CSPs) in LC-MS/MS, which has proven reliable for the chiral separation of d- and l-methamphetamine. researchgate.net For related compounds, capillary electrophoresis (CE) using chiral selectors like cyclodextrins has also been successfully applied for enantiomeric separation. nih.gov For example, carboxymethylated β-cyclodextrin has been shown to be an effective chiral selector for the separation of mephedrone (B570743) and its metabolites. nih.gov
Table 1: Chiral Derivatizing Agents for Amine Analysis
| Chiral Derivatizing Agent | Abbreviation | Application | Reference |
|---|---|---|---|
| N-trifluoroacetyl-prolyl chloride | TPC | GC-MS analysis of methamphetamine enantiomers. | researchgate.net |
| α-methoxy-α-(trifluoromethyl)phenylacetyl chloride | MPTA-Cl | Chiral derivatization of methamphetamine. | researchgate.net |
Advanced Mass Spectrometry Techniques
Beyond standard GC-MS, advanced mass spectrometry techniques offer deeper insights into the structure and fragmentation of this compound and related compounds. Electron ionization (EI) mass spectrometry of cycloalkylamines often shows characteristic peaks, such as a peak at m/z 30 for the primary immonium ion. future4200.com The molecular ion peak (M+•) is also typically detectable. future4200.com
For more complex analyses, such as in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is invaluable. This technique can be used for the determination of amines in biological samples after derivatization. For example, amines can be derivatized with pentafluoropropionic acid anhydride (B1165640) (PFPA) and analyzed using LC-MS/MS with electrospray ionization (ESI). rsc.org This method provides high sensitivity and specificity. rsc.org
The fragmentation pathways of related ketones, such as 1-cyclohexylpropan-2-one, have been studied, including the McLafferty rearrangement, which provides structural information based on characteristic fragmentation patterns. chegg.comchegg.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H and ¹³C NMR are standard tools, advanced NMR techniques can provide more detailed structural elucidation. For primary amines like this compound, the N-H protons in ¹H NMR can appear as broad signals. libretexts.org Adding D₂O to the sample causes an exchange of N-H for N-D, leading to the disappearance of the N-H signal, which helps in its identification. libretexts.org The protons on the carbon adjacent to the nitrogen are deshielded and absorb further downfield. libretexts.org In ¹³C NMR, carbons attached to the amine nitrogen are also deshielded. libretexts.org For a structurally similar compound, N-methylcyclohexylamine, the carbon attached to the nitrogen absorbs about 24 ppm downfield from other ring carbons. libretexts.org
Table 2: Spectroscopic Data for Related Cyclohexylamine (B46788) Structures
| Technique | Compound | Characteristic Signals/Features | Reference |
|---|---|---|---|
| ¹H NMR | N-methylcyclohexylamine | N-methyl group as a sharp singlet at 2.42 δ. | libretexts.org |
| ¹³C NMR | N-methylcyclohexylamine | Ring carbon attached to nitrogen is ~24 ppm downfield from other ring carbons. | libretexts.org |
| IR | Cyclohexylamine | Pair of N-H stretching bands at ~3350 and 3450 cm⁻¹. | libretexts.org |
Other Relevant Techniques
Infrared (IR) Spectroscopy : Primary amines like this compound can be identified by the characteristic N-H stretching absorptions, which appear as a pair of bands around 3350 and 3450 cm⁻¹. libretexts.org These are typically sharper than the O-H bands of alcohols. libretexts.org
Thin-Layer Chromatography (TLC) : Derivatization can also be applied in TLC for the detection of amines. Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) react with amines to form intensely UV-absorbing derivatives that can be easily separated and visualized by TLC. researchgate.net
These advanced analytical methods are indispensable in the synthetic research of this compound, enabling precise structural confirmation, stereochemical analysis, and purity assessment.
Applications of 1 Cyclohexylpropan 2 Amine As a Building Block in Organic Synthesis
Precursor for the Synthesis of Complex Organic Molecules
1-Cyclohexylpropan-2-amine is utilized as a key intermediate in the synthesis of a variety of complex organic molecules. cymitquimica.compurdue.edu Its structure allows for a range of chemical transformations, making it a valuable starting material for creating molecules with specific functionalities and stereochemistry.
The presence of the primary amine group allows for facile reactions such as N-alkylation and acylation, introducing a wide array of substituents. For instance, it can be reacted with 2-bromophenyl compounds to form N-(1-cyclohexylpropan-2-yl)aniline derivatives. rsc.org These derivatives can then undergo further reactions, such as intramolecular C-H amination, to construct more elaborate molecular frameworks.
One notable application is in the synthesis of C2-quaternary indolin-3-ones. In a gold and chiral amine relay catalysis system, this compound can be used to generate chiral intermediates that react with 2-alkynyl arylazides to produce these complex heterocyclic structures with high enantioselectivity. scribd.com The process involves the formation of an enamine from the amine and a ketone, which then participates in a cascade reaction. scribd.com
The table below outlines some examples of complex molecules synthesized using this compound as a precursor.
| Starting Material(s) | Reagents/Catalysts | Product | Research Finding |
| This compound, 2-bromophenyl compound | - | N-(1-cyclohexylpropan-2-yl)-2-bromoaniline | The amine serves as a nucleophile in the formation of an N-aryl bond. rsc.org |
| This compound, Ketone, 2-Alkynyl arylazide | Gold catalyst, Chiral amine | C2-Quaternary indolin-3-one | The amine acts as a recyclable chiral auxiliary in a relay catalysis system to achieve high enantioselectivity. scribd.com |
Role in the Development of Chiral Ligands for Asymmetric Catalysis
The chiral nature of this compound makes it a valuable component in the design and synthesis of chiral ligands for asymmetric catalysis. rsc.org Asymmetric catalysis is a powerful tool in modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. snnu.edu.cn
Chiral ligands, when coordinated to a metal center, create a chiral environment that can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. rsc.orgsnnu.edu.cn The steric bulk of the cyclohexyl group and the stereocenter at the second carbon of the propane (B168953) chain in this compound can impart significant steric and electronic effects, which are critical for achieving high levels of enantioselectivity.
For example, derivatives of this compound can be incorporated into more complex ligand scaffolds, such as those used in transition metal-catalyzed reactions like hydrogenation, hydroformylation, and C-C bond-forming reactions. nih.gov The development of new and efficient chiral ligands is an active area of research, and building blocks like this compound play a crucial role in this endeavor. nih.govchemrxiv.org
The following table summarizes the role of this compound in the development of chiral ligands.
| Ligand Type | Metal | Application | Key Feature of this compound |
| Amine-based ligands | Various transition metals | Asymmetric hydrogenation, C-H activation | Provides a chiral backbone and steric bulk for enantiocontrol. nih.govnih.gov |
| N,N'-dioxide ligands | Various metal ions | Various asymmetric reactions | Can be synthesized from chiral amines, offering a tunable chiral platform. rsc.org |
Contribution to the Formation of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials, making their synthesis a significant focus of organic chemistry. kit.eduresearchgate.netclockss.org this compound serves as a valuable nitrogen source and a chiral building block in the construction of these important ring systems. uou.ac.in
The primary amine functionality of this compound can readily participate in cyclization reactions to form a variety of heterocyclic structures. For instance, it can react with dicarbonyl compounds or their equivalents to form pyrroles, pyridines, or other nitrogen-containing rings. The cyclohexyl group can influence the regioselectivity and stereoselectivity of these cyclization reactions.
One approach involves the conjugate addition of the amine to α,β-unsaturated imines, which can be a key step in the synthesis of various nitrogen-containing heterocycles. clockss.org Furthermore, modern synthetic methods, such as cascade reactions and multicomponent reactions, can utilize this compound to efficiently construct complex heterocyclic architectures. rsc.org For example, the reaction of an amine with an α-bromoester and an isothiocyanate can lead to the formation of 2-iminothiazolidin-4-ones in a metal-free, visible-light-promoted three-component tandem annulation. organic-chemistry.org
The table below highlights the contribution of this compound to the synthesis of nitrogen-containing heterocycles.
| Heterocycle Class | Synthetic Strategy | Role of this compound |
| Pyrrolidines, Piperidines | Radical cascade cyclization of 1,n-enynes | Acts as the nitrogen source in the formation of the heterocyclic ring. rsc.org |
| Iminothiazolidinones | Three-component tandem annulation | Provides the nitrogen atom for the heterocyclic core. organic-chemistry.org |
| General N-heterocycles | Conjugate addition to α,β-unsaturated imines | Serves as a key nucleophile in the cyclization precursor. clockss.org |
Chemical Derivatives and Analogues of 1 Cyclohexylpropan 2 Amine in Research
Synthesis and Investigation of Functionalized Cyclohexylamine (B46788) Derivatives
The development of efficient and stereoselective methods to access functionalized cyclohexylamine derivatives is a significant area of research. A notable advancement is the use of visible-light-enabled photoredox catalysis for an intermolecular [4+2] cycloaddition. rsc.orgnih.gov This method facilitates the reaction between benzocyclobutylamines and α-substituted vinylketones to produce highly functionalized cyclohexylamine derivatives that are otherwise difficult to synthesize. rsc.orgresearchgate.net
The key features of this synthetic protocol are its full atom economy, redox-neutral process, and compatibility with a range of functional groups under mild reaction conditions. rsc.orgnih.gov The reactions typically proceed in moderate to good yields and with excellent diastereoselectivities. nih.gov For instance, the reaction can be conducted at 45°C under the irradiation of a 7W blue LED. rsc.org Preliminary investigations into an asymmetric version of this cycloaddition using a chiral phosphoric acid (CPA) have shown promise, achieving moderate to good enantioselectivity while maintaining high diastereoselectivity. rsc.orgnih.gov The utility of this method has been demonstrated through scale-up experiments and the further elaboration of the products into amino alcohols and cyclobutene (B1205218) derivatives. rsc.org
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Intermolecular [4+2] cycloaddition | rsc.org |
| Catalysis | Visible-light photoredox catalysis | nih.gov |
| Reactants | Benzocyclobutylamines and α-substituted vinylketones | rsc.org |
| Key Advantages | Full atom economy, redox-neutral, good functional-group compatibility, mild conditions | rsc.orgnih.gov |
| Stereoselectivity | Excellent diastereoselectivity; moderate to good enantioselectivity with chiral catalysts | nih.gov |
Structural Modifications of the 1-Cyclohexylpropan-2-amine Core for Synthetic Purposes
Modifying the this compound core is a common strategy to create compounds with tailored properties. These modifications can range from the introduction of new functional groups to alterations in the carbon skeleton.
One area of modification involves the synthesis of amino alcohol derivatives. For example, 2-amino-1-cyclohexylpropane-1,3-diol, a derivative featuring two additional hydroxyl groups, can be synthesized through methods like the reductive amination of a corresponding diketone or via stereoselective aminohydroxylation. The latter method, which can be adapted from syntheses used for pinane-based amino diols, offers high stereocontrol.
Another significant structural modification is the creation of α,β-dehydroamino acid derivatives, such as dehydrocyclohexylglycine (ΔChg), for incorporation into peptides. nih.gov These bulky, unsaturated residues are designed to enhance the proteolytic stability of peptides by inducing more rigid, folded conformations. nih.gov The synthesis involves creating dehydro-derivatives of cyclic β-hydroxy amino acids that can be readily installed in peptides. nih.gov
Furthermore, the N,2-substituted cycloalkylamine scaffold has been explored to develop inhibitors for the human norepinephrine (B1679862) transporter (NET). nih.gov In these studies, various substituents are introduced to the amine and the cycloalkyl ring to optimize inhibitory potency. For example, compound 27, a derivative bearing a cyclohexanol (B46403) ring, was identified as a potent inhibitor. nih.gov The synthesis of the parent (±)-2-amino-1-cyclohexylpropane can be achieved by reacting (±)-N-(2-cyclohexyl-1-methylethyl)-2-phthalimidoacetamide with hydrazine (B178648) hydrate (B1144303). prepchem.com
| Modification Type | Example Derivative | Synthetic Goal/Application | Reference |
|---|---|---|---|
| Hydroxylation | 2-Amino-1-cyclohexylpropane-1,3-diol | Creation of chiral amino alcohol building blocks | vulcanchem.com |
| Dehydrogenation | Dehydrocyclohexylglycine (ΔChg) | Enhance proteolytic stability of peptides | nih.gov |
| N,2-Substitution | Compound 27 (cyclohexanol derivative) | Development of norepinephrine transporter inhibitors | nih.gov |
Comparative Synthetic Studies with Related Cycloalkylamines
Comparative studies involving cyclohexylamines and other cycloalkylamines, such as those with smaller or larger rings, provide crucial insights into structure-activity relationships.
In the context of peptide stability, a comparative study of peptides containing cycloalkyl dehydro-amino acids revealed that rigidity increases with the size of the carbocyclic ring. nih.gov Peptides containing dehydrocyclohexylglycine (ΔChg) were found to be more rigid than those with dehydrocyclopentylglycine (ΔCpg) or dehydrocyclobutylglycine (ΔCbg), as indicated by their root-mean-square deviation (RMSD) values. nih.gov This increased rigidity correlates with enhanced protection against proteolysis. nih.gov
| Peptide containing | RMSD Value (Å) | Rigidity | Reference |
| Dehydrocyclobutylglycine (ΔCbg) | 0.71 | Lowest | nih.gov |
| Dehydrocyclopentylglycine (ΔCpg) | 0.66 | Intermediate | nih.gov |
| Dehydrocyclohexylglycine (ΔChg) | 0.45 | Highest | nih.gov |
Another comparative study focused on the basicity of a series of cycloalkylamines. rsc.org While it is known that small-ring amines are less basic due to ring strain, it was found that large-ring (n ≥ 13) cycloalkylamines are also slightly less basic than cyclohexylamine. rsc.org This was a puzzling observation since large rings are generally considered strain-free. Through isothermal titration calorimetry, it was determined that the lower basicity is not due to enthalpic factors but rather to a more negative entropy of protonation. rsc.org This entropic effect is attributed primarily to steric hindrance to the solvation of the protonated amine, a factor that outweighs the conformational entropy of the ring. rsc.org
In the development of norepinephrine reuptake inhibitors, a comparison between cyclopentylamine (B150401) and cyclohexylamine derivatives showed that the nature of the cycloalkyl ring significantly influences activity. The lead compound from this research featured a cyclohexanol ring, highlighting the favorable properties of the six-membered ring system in this particular scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Cyclohexylpropan-2-amine, and how can reaction conditions be optimized for improved yield?
- Methodology : The synthesis often involves nucleophilic substitution or reductive amination. For example, multi-step protocols using dichloromethane as a solvent, sodium hydride as a base, and inert atmospheres (e.g., nitrogen) are common. Optimization includes adjusting reaction time (12–24 hours), temperature (0–60°C), and catalyst selection (e.g., copper(II) triflate) to enhance efficiency . Purification via recrystallization or column chromatography is recommended to isolate the amine hydrochloride salt .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR can confirm the cyclohexyl and propylamine moieties by identifying characteristic shifts (e.g., cyclohexyl protons at δ 1.0–2.0 ppm, amine protons at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (141.25 g/mol for the free base) and fragmentation patterns .
- HPLC : Quantifies purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can contradictory data on reaction yields in this compound synthesis be systematically addressed?
- Methodology : Contradictions often arise from variations in catalysts, solvents, or inert conditions. For example, sodium hydride (60% dispersion in oil) may outperform triethylamine in deprotonation steps due to stronger basicity, but moisture sensitivity requires rigorous anhydrous conditions . A factorial experimental design can isolate variables (e.g., temperature, catalyst loading) to identify optimal parameters. Cross-referencing with PubChem data ensures consistency in reported physical properties .
Q. What strategies are effective for probing the stereochemical behavior of this compound derivatives in chiral environments?
- Methodology : Chiral chromatography (e.g., using amylose-based columns) or circular dichroism (CD) can resolve enantiomers. Computational modeling (e.g., DFT calculations) predicts energy barriers for stereochemical interconversion. Comparative studies with analogs like (2R)-2-(2-Adamantyl)propan-1-amine highlight the impact of bulky substituents on stereoselectivity .
Q. How does structural modification (e.g., introducing a propyl group) alter the reactivity and applications of cyclohexylamine derivatives?
- Methodology :
- Reactivity : The propyl group in this compound increases steric hindrance, slowing nucleophilic attacks compared to unsubstituted cyclohexylamine. Kinetic studies (e.g., pseudo-first-order rate constants) quantify this effect .
- Applications : The amine’s basicity makes it suitable for CO capture solvents. Degradation resistance in flue gas environments can be tested via accelerated aging experiments (e.g., exposure to SO/NO at 40–80°C) .
Data Contradiction Analysis and Experimental Design
Q. What experimental approaches validate the stability of this compound under oxidative or acidic conditions?
- Methodology :
- Oxidative Stability : Expose the compound to HO or KMnO and monitor decomposition via TGA or IR spectroscopy (loss of N-H stretches at ~3300 cm) .
- Acid Stability : Conduct pH-dependent stability studies (pH 1–14) with HPLC tracking degradation products like cyclohexanol or propionic acid derivatives .
Q. How can researchers design robust protocols for scaling this compound synthesis without industrial equipment?
- Methodology : Microreactor systems or flow chemistry setups enable controlled, small-scale synthesis with enhanced heat/mass transfer. For example, continuous flow using [Cu]-catalyzed amination at 60°C improves reproducibility .
Comparative Studies and Analog Design
Q. What computational tools aid in predicting the biological activity of this compound analogs?
- Methodology : Molecular docking (e.g., AutoDock Vina) screens analogs against target proteins (e.g., neurotransmitter receptors). QSAR models correlate structural features (e.g., logP, polar surface area) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
